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Compound of Interest |

Compound Name: 2-(4-Chloro-phenyl)-ethylamine hcl
CAS No.: 2492-83-3
Cat. No.: B1590653

CAS: 156-41-2 | Research Grade[1]
Executive Summary & Chemical Identity

2-(4-Chlorophenyl)ethylamine Hydrochloride (also known as 4-Chlorophenethylamine or 4-Cl-
PEA) is a para-halogenated derivative of phenethylamine.[1] Unlike its alpha-methylated
analogue 4-Chloroamphetamine (4-CA)—a potent serotonergic neurotoxin—4-CI-PEA lacks
the steric protection against metabolic degradation.[1] Consequently, it serves primarily as a
selective substrate for Monoamine Oxidase B (MAO-B) and a chemical scaffold for the
synthesis of complex serotonergic ligands, rather than a sustained monoamine releasing agent

in vivo.

This guide details the physiochemical properties, synthesis pathways, and validated
experimental protocols for using 4-CI-PEA as a metabolic probe and synthetic intermediate.[1]

Physiochemical Profile[1][2][3][4][5][6][7][8]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1590653?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Chlorophenyl_ethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Chlorophenyl_ethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Chlorophenyl_ethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Data

IUPAC Name 2-(4-Chlorophenyl)ethan-1-amine hydrochloride
CAS Number 156-41-2

Molecular Formula CsH10CIN[1][2] - HCI

Molecular Weight 192.09 g/mol (Salt); 155.63 g/mol (Freebase)
Appearance White to off-white crystalline solid

Water (>50 mg/mL), Ethanol, DMSO; Insoluble

Solubility N
in Diethyl Ether
Melting Point 210-214 °C (Decomposes)
Hygroscopic; store under inert gas
Stability Yo P J

(Argon/Nitrogen) at -20°C

Synthesis & Production Workflow

The synthesis of 4-CI-PEA typically proceeds via the reduction of 4-chlorobenzyl cyanide (4-
chlorophenylacetonitrile).[1] This route is preferred over the chlorination of phenethylamine due
to the directing effects of the alkyl group, which would otherwise lead to a mixture of ortho- and
para-isomers.

Reaction Pathway (DOT Visualization)
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Figure 1: Synthetic route from nitrile precursor to hydrochloride salt via hydride reduction.

Technical Considerations:

¢ Reduction Specificity: The chlorine atom at the para position is susceptible to hydrogenolysis
(dehalogenation) if catalytic hydrogenation (Pd/C + Hz) is used aggressively.[1] Therefore,
hydride reduction (LiAlH4 or Borane) is the preferred method to preserve the halogen
substituent [1].

o Work-up: The freebase amine readily absorbs atmospheric CO: to form carbamates.[1]
Immediate conversion to the hydrochloride salt upon isolation is required for stability.[1]

Pharmacology: The "Alpha-Methyl" Distinction

Understanding the utility of 4-CI-PEA requires distinguishing it from 4-Chloroamphetamine (4-
CA).[1] This distinction dictates its safety profile and research applications.[1]

Mechanism of Action Comparison

e 4-Chloroamphetamine (4-CA): Contains an alpha-methyl group.[1] This group sterically
hinders Monoamine Oxidase (MAO), preventing degradation.[1] The molecule accumulates
in serotonergic terminals, displaces serotonin (5-HT) from vesicles via VMAT2, and causes
oxidative neurotoxicity [2].

e 4-Chlorophenethylamine (4-CI-PEA): Lacks the alpha-methyl group.[1] It acts as a high-
affinity substrate for MAO-B. It enters the neuron but is rapidly deaminated to 4-
chlorophenylacetic acid.[1] It does not accumulate sufficiently to cause the massive serotonin
depletion seen with 4-CA, making it a useful probe for enzyme kinetics rather than a
neurotoxin model [3].[1]

Signaling & Metabolism Pathway (DOT Visualization)
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Figure 2: Metabolic fate of 4-CI-PEA, highlighting its rapid degradation by MAO-B which limits
neurotoxicity.

Experimental Protocols
Protocol A: In Vitro MAO-B Activity Assay

4-CI-PEA is an excellent substrate for determining MAO-B activity in tissue homogenates
because its turnover rate is high and specific.[1]

Reagents:
* Phosphate Buffer (100 mM, pH 7.4)

e Horseradish Peroxidase (HRP)
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e Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)[1]
e 4-CI-PEA HCI (Substrate)[1]
o Selegiline (Specific MAO-B Inhibitor - Negative Control)[1]

Methodology:

Preparation: Dissolve 4-CI-PEA HCI in buffer to create a 10 mM stock.
e Incubation: In a 96-well microplate, add 50 pL of tissue homogenate (mitochondrial fraction).

o Control Step: For control wells, pre-incubate with 1 uM Selegiline for 15 minutes to confirm
specificity.

e Reaction: Add 50 pL of reaction mix containing HRP (1 U/mL), Amplex Red (50 uM), and 4-
CI-PEA (final conc. 100 uM).

o Detection: Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes at 37°C.

e Analysis: The rate of H202 production (fluorescence increase) is directly proportional to
MAO-B activity.[1]

Protocol B: Solubility & Stock Management

e Stock Solution: 10 mg/mL in dH20 or PBS.

 Stability: Aqueous solutions degrade if exposed to light/air for >24 hours.[1] Prepare fresh or
freeze aliquots at -80°C.

e pH Adjustment: If using in cell culture, ensure the HCI salt does not acidify the media; buffer
with HEPES if necessary.

Safety & Regulatory Status
Health, Safety, and Environment (HSE)
 Signal Word:WARNING
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e Hazard Statements:
o H315: Causes skin irritation.[1]
o H319: Causes serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]

e Neurotoxicity Warning: While 4-CI-PEA is less toxic than 4-Chloroamphetamine, all
chlorinated phenethylamines should be handled as potential neurotoxins.[1] Use a fume
hood and nitrile gloves.[1] Avoid inhalation of dusts.[1]

Regulatory Context

o Research Use: Generally unscheduled in the US and EU, but may be considered a
"chemical analogue" of controlled phenethylamines (like 2C-series or amphetamines) under
specific analogue acts if intended for human consumption.

o Forensics: Often used as a reference standard to rule out the presence of scheduled chloro-
amphetamines in seized samples.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-(4-Chlorophenyl)ethylamine | CBH10CIN | CID 67430 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. 2-(4-Chlorophenyl)ethylamine | 156-41-2 | TCI AMERICA [tcichemicals.com]

¢ To cite this document: BenchChem. [Technical Monograph: 2-(4-Chlorophenyl)ethylamine
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590653#2-4-chloro-phenyl-ethylamine-hcl-as-a-
research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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